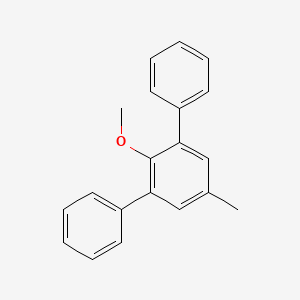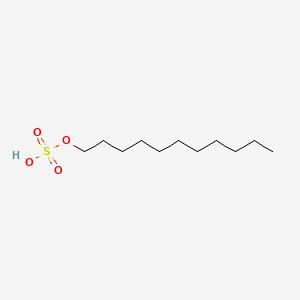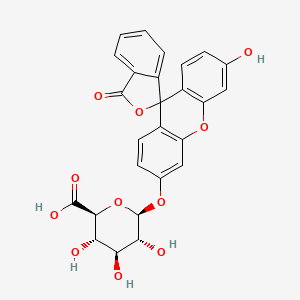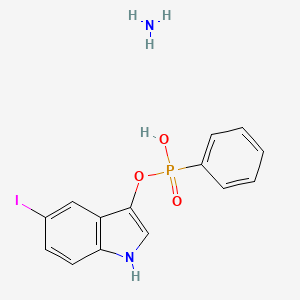
Piperonylisobutyrat
Übersicht
Beschreibung
Piperonyl isobutyrate, also known as isobutyric acid 3,4-methylenedioxybenzyl ester, is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a colorless oily liquid with a mild, fruity, berry-like odor and an intense, sweet, plum-like flavor . This compound is a member of the benzodioxoles family and is primarily used in the flavor and fragrance industry due to its pleasant aroma .
Wissenschaftliche Forschungsanwendungen
Piperonyl isobutyrate has several scientific research applications, including:
Wirkmechanismus
Target of Action
Piperonyl isobutyrate, similar to its close relative piperonyl butoxide, primarily targets the mixed-function oxidase (MFO) system of insects . The MFO system is an insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .
Mode of Action
It inhibits the MFO system of an insect, thereby promoting higher levels of insecticide and allowing for lower doses to be used for a lethal effect .
Biochemical Pathways
It is known that the compound inhibits the mfo system, which is involved in the oxidative breakdown of insecticides . This inhibition disrupts the insect’s natural defense mechanism, leading to increased susceptibility to pesticides.
Pharmacokinetics
Its physical properties such as boiling point (91-92 °c/0005 mmHg) and density (1154 g/mL at 25 °C) have been reported .
Result of Action
The primary result of piperonyl isobutyrate’s action is an increase in the efficacy of pesticides. By inhibiting the MFO system, it prevents the breakdown of insecticides, leading to higher levels of these compounds in the insect’s system . This allows for the use of lower doses of pesticides for a lethal effect .
Biochemische Analyse
Biochemical Properties
Piperonyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between piperonyl isobutyrate and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, piperonyl isobutyrate has been shown to interact with other biomolecules, such as transport proteins, influencing their function and stability .
Cellular Effects
Piperonyl isobutyrate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, piperonyl isobutyrate has been shown to impact the expression of genes involved in cellular metabolism and stress responses . Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of piperonyl isobutyrate involves its binding interactions with biomolecules. It can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses . Additionally, piperonyl isobutyrate can influence enzyme activity by altering their conformation and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperonyl isobutyrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that piperonyl isobutyrate can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of piperonyl isobutyrate vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and improve metabolic function . At high doses, piperonyl isobutyrate can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism .
Metabolic Pathways
Piperonyl isobutyrate is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. Piperonyl isobutyrate can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, piperonyl isobutyrate is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of piperonyl isobutyrate can affect its localization and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
Piperonyl isobutyrate exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . The subcellular localization of piperonyl isobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for its role in modulating cellular metabolism and enzyme activity.
Vorbereitungsmethoden
Piperonyl isobutyrate can be synthesized through the esterification of piperonyl alcohol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Piperonyl alcohol+Isobutyric acidH2SO4Piperonyl isobutyrate+Water
In industrial settings, the production of piperonyl isobutyrate may involve continuous esterification processes to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the complete conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Piperonyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperonyl isobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of piperonyl isobutyrate can yield piperonyl alcohol and isobutyric acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Piperonyl isobutyrate can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can produce piperonyl isobutyramide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Piperonyl isobutyrate can be compared with other similar compounds, such as:
Piperonyl butoxide: Unlike piperonyl isobutyrate, piperonyl butoxide is primarily used as a pesticide synergist to enhance the efficacy of insecticides.
Piperonyl acetate: This compound is another ester of piperonyl alcohol, used in the flavor and fragrance industry for its sweet, floral aroma.
Piperonyl propionate: Similar to piperonyl isobutyrate, this compound is used in perfumes and cosmetics for its pleasant scent.
The uniqueness of piperonyl isobutyrate lies in its specific ester structure, which imparts distinct olfactory properties and potential biological activities .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTIASPCVEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063917 | |
| Record name | Piperonyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless oily liquid with a mild, fruity, berry-like odour | |
| Record name | Piperonyl isobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16113 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.154-1.160 | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5461-08-5 | |
| Record name | Piperonyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperonyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzodioxol-5-ylmethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8HBR1ACYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperonyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is piperonyl isobutyrate metabolized in rabbits?
A1: Research indicates that piperonyl isobutyrate is primarily metabolized into piperonylic acid in rabbits. Following an oral dose, approximately 11.4% of the administered piperonyl isobutyrate was recovered as piperonylic acid in the urine collected over three days. [] This suggests that hydrolysis of the ester bond is a key metabolic pathway for this compound in rabbits.
Q2: What analytical methods are available to detect piperonyl isobutyrate and related compounds?
A2: High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed to quantify piperonyl isobutyrate. Specifically, this method was utilized to determine the presence of potential contaminants like safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide samples, using piperonyl isobutyrate as an internal standard. [] This approach highlights the sensitivity and selectivity of HPLC in analyzing complex mixtures containing structurally similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















